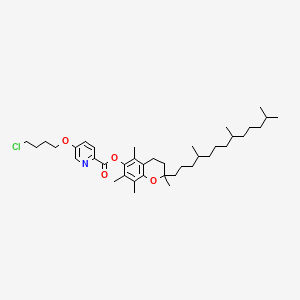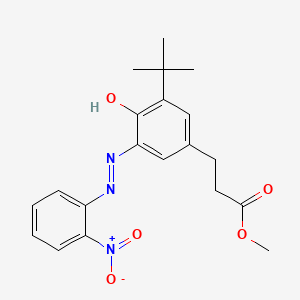
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzene ring, a propanoic acid group, a tert-butyl group, a hydroxyl group, a nitrophenyl group, and an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester typically involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a nitroaromatic compound in the presence of a coupling agent. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its azo linkage.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form aromatic amines, which may interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanoic acid, 4-hydroxy-3-(1,1-dimethylethyl)-5-((2-nitrophenyl)azo)-, methyl ester
- Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((4-nitrophenyl)azo)-, methyl ester
Uniqueness
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is unique due to the specific positioning of the nitrophenyl group and the tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the azo linkage also imparts distinct properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
134440-55-4 |
|---|---|
Molekularformel |
C20H23N3O5 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
methyl 3-[3-tert-butyl-4-hydroxy-5-[(2-nitrophenyl)diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C20H23N3O5/c1-20(2,3)14-11-13(9-10-18(24)28-4)12-16(19(14)25)22-21-15-7-5-6-8-17(15)23(26)27/h5-8,11-12,25H,9-10H2,1-4H3 |
InChI-Schlüssel |
WYAOOYQXXBXTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N=NC2=CC=CC=C2[N+](=O)[O-])O |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




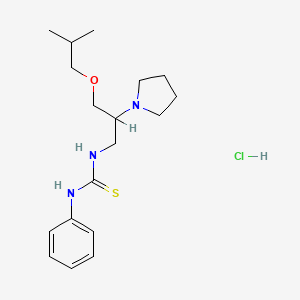
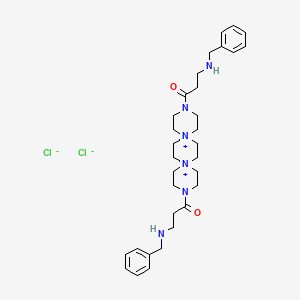
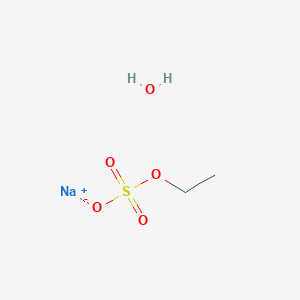

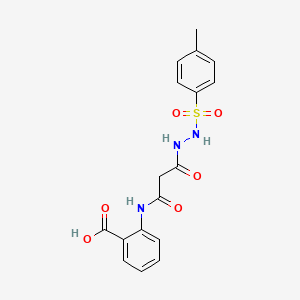
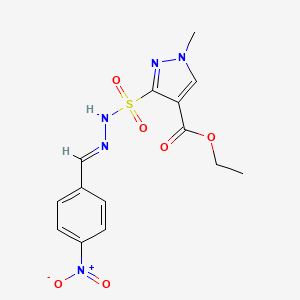


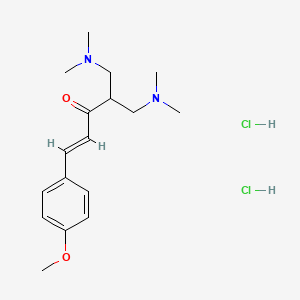
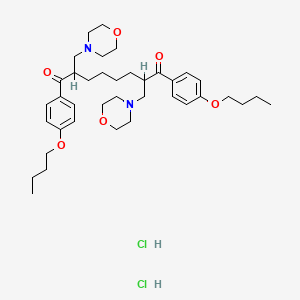
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
